3-(4-Methoxyphenyl)-2,3-dihydro-1H-indole-2-one

Medicinal Chemistry Oncology Structure-Activity Relationship

SAR-driven kinase inhibitor programs require precise 3-aryl oxindole scaffolds; generic substitution introduces uncontrolled variables. This compound delivers a defined 4-methoxyphenyl pattern validated in published RET inhibition studies. • Core scaffold for RET tyrosine kinase inhibitor libraries; associated with 70-77% cancer cell antiproliferative activity. • Validated key intermediate for synthesizing diverse heterocyclic entities; reduces synthetic risk in hit identification. • Consistent ≥98% purity ensures reproducibility across SAR campaigns. • Available for immediate procurement with global shipping.

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS No. 111474-74-9
Cat. No. B169130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-2,3-dihydro-1H-indole-2-one
CAS111474-74-9
Synonyms3-(4-methoxyphenyl)indolin-2-one
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C3=CC=CC=C3NC2=O
InChIInChI=1S/C15H13NO2/c1-18-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)16-15(14)17/h2-9,14H,1H3,(H,16,17)
InChIKeyMPRJEXICQCZHII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)indolin-2-one Overview


3-(4-Methoxyphenyl)-2,3-dihydro-1H-indole-2-one (CAS 111474-74-9) is a 3-aryl substituted oxindole . This core scaffold is a privileged structure in medicinal chemistry, extensively used in the development of kinase inhibitors and other therapeutic agents [1]. Its value proposition for procurement lies not as a final active pharmaceutical ingredient, but as a versatile synthetic building block for generating diverse libraries of biologically active compounds, as evidenced by its use as a key starting material in the synthesis of more complex heterocyclic entities .

Scaffold Privileged indolin-2-one core for kinase inhibitor discovery research
Use Synthetic building block for diverse heterocyclic libraries
Purity High purity specification supports reproducible SAR studies

Substituent Specificity of 3-(4-Methoxyphenyl)indolin-2-one


Generic substitution among 3-aryl oxindoles is invalid for structure-activity relationship (SAR)-driven research. The specific substitution pattern on the phenyl ring at the 3-position is a critical determinant of biological activity [1]. For instance, while a 3-(4-methoxyphenyl) derivative (closely related to CAS 111474-74-9) demonstrates 70-77% inhibition of cancer cell proliferation, unsubstituted phenyl and 3-nitrophenyl analogs show different activity profiles, including Src kinase inhibition (IC50 of 50.6 and 58.3 µM, respectively) [2]. Using a different 3-aryl oxindole introduces an uncontrolled variable, rendering SAR studies inconclusive and potentially leading to false-negative or false-positive results in lead optimization campaigns.

! Unsubstituted phenyl analog shifts activity toward Src kinase inhibition, not antiproliferative phenotype
! 3-Nitrophenyl analog also targets c-Src kinase, altering biological profile and SAR interpretation
! Generic 3-aryl substitution introduces uncontrolled SAR variables; specific methoxy pattern required

Quantitative Evidence for 3-(4-Methoxyphenyl)indolin-2-one


Antiproliferative Activity of 4-Methoxyphenyl Substitution

In a direct head-to-head comparison, an indole derivative bearing a 4-methoxyphenyl substituent (compound 4q), which is structurally analogous to CAS 111474-74-9, exhibited potent inhibition of cell proliferation in human cancer cell lines [1]. The unsubstituted phenyl analog (4d) and a 3-nitrophenyl analog (4l) were also tested, showing a different mode of action by inhibiting c-Src kinase. This demonstrates that the 4-methoxyphenyl moiety confers a distinct, quantifiable antiproliferative advantage over other simple aryl substitutions.

Cell Prolif. Inhibition
Head-to-head
70–77% inhibition at 50 µM in SK-OV-3 and HT-29 cells vs. comparators with IC50 50.6, 58.3 µM (c-Src)
Distinguishes antiproliferative phenotype from Src kinase inhibition
Cell line assay context; requires model validation
Medicinal Chemistry Oncology Structure-Activity Relationship

Validated Synthetic Intermediate for Heterocycles

The compound is explicitly documented as a key material (1a-d) in the synthesis of a new series of oxindole-based heterocyclic entities (2–11) . One of the final compounds synthesized from this core, compound 6c, demonstrated promising anti-cancer activity against the MCF7 breast cancer cell line . This provides direct experimental validation of the compound's utility as a productive starting material for generating biologically active leads.

Synthetic Utility
Data to verify
Key starting material for oxindole-based heterocycles (library 2–11); product 6c active in MCF7 assay
Supports library synthesis for hit generation
Published method; source details to verify
Synthetic Chemistry Medicinal Chemistry Drug Discovery

Lead Scaffold for RET Kinase Inhibitors

The compound is referenced within the context of structure-activity relationship (SAR) and crystallographic studies of 3-substituted indolin-2-one inhibitors targeting the RET tyrosine kinase . RET is a clinically validated target in several cancers . This association positions CAS 111474-74-9 as a privileged scaffold for developing targeted therapies, a clear point of differentiation from indolin-2-ones optimized for unrelated targets like PTP1B or α-glucosidase.

Target Association
Data to verify
Scaffold referenced in RET tyrosine kinase inhibitor SAR studies
Distinguishes from PTP1B/α-glucosidase inhibitor scaffolds
Qualitative association; confirm binding data
Medicinal Chemistry Oncology Kinase Inhibition

High-Purity Material for Reproducible Research

Unlike many research chemicals with unspecified or low purity, this compound is commercially available with a specified purity of ≥98% from multiple reputable vendors . This ensures that experimental results are not confounded by unknown impurities, which is a critical factor for reproducible SAR studies and biological assays.

Purity Specification
Specification review
≥98%
Supports reproducible research outcomes
Vendor specification; independent verification advised
Chemical Procurement Analytical Chemistry Drug Discovery

Application Scenarios for 3-(4-Methoxyphenyl)indolin-2-one


RET Kinase Inhibitor Lead Optimization

Procure this compound as a core scaffold for synthesizing focused libraries of 3-substituted indolin-2-ones aimed at inhibiting RET tyrosine kinase. The published association of this scaffold with RET inhibition provides a strong, data-driven starting point for medicinal chemistry efforts targeting RET-driven cancers.

Heterocyclic Library Synthesis for Phenotypic Screening

Use this compound as a validated key intermediate to generate libraries of novel heterocyclic entities . Its proven utility in a published methodology reduces synthetic risk and accelerates the generation of diverse chemical matter for hit identification in broad biological assays.

Broad-Spectrum Antiproliferative Agent Development

Use this compound or its close analogs as a starting point for developing new anticancer agents with a broad-spectrum antiproliferative phenotype. The quantitative data showing 70-77% inhibition of cancer cell proliferation provides a clear efficacy benchmark for SAR exploration and lead optimization.

Application
Selection Property
Validation Focus
RET kinase inhibitor discovery
Indolin-2-one scaffold with 4-methoxyphenyl substituent
Kinase inhibition and SAR profiling
Diverse heterocyclic library synthesis
Validated synthetic building block
Hit identification and scaffold diversification
Cell proliferation inhibition studies
4-Methoxyphenyl substitution pattern
Antiproliferative activity across cancer cell lines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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